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Compound of Interest

Compound Name: C25H19ClN4O4S

Cat. No.: B12189681 Get Quote

This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed protocols for researchers, scientists, and drug development professionals

working with C25H19ClN4O4S (Darunavir) in animal models.

Frequently Asked Questions (FAQs)
1. What is C25H19ClN4O4S? C25H19ClN4O4S is the chemical formula for Darunavir, a

nonpeptidic protease inhibitor.[1] It is widely used in antiretroviral therapy to treat Human

Immunodeficiency Virus (HIV) infection.[2] Darunavir works by blocking the HIV protease

enzyme, which is essential for the virus to produce mature, functional proteins for replication.[3]

[4]

2. What are the main challenges in delivering Darunavir in animal models? The primary

challenges with Darunavir are its low aqueous solubility and poor oral bioavailability.[1][2] As a

Biopharmaceutical Classification System (BCS) Class II drug, its absorption is limited, with an

oral bioavailability of only about 37% when administered alone.[1][5] This necessitates careful

formulation and often co-administration with a pharmacokinetic enhancer like ritonavir.

3. How can I dissolve Darunavir for in vivo studies? Darunavir is poorly soluble in water but

soluble in DMSO.[4][6] For animal administration, a co-solvent system is typically required. A

successfully used vehicle for intravenous (IV) and intranasal (IN) administration in mice

consists of 5% DMSO, 80% PEG400, and 15% PBS.[7] For stock solutions, DMSO can be

used, but fresh DMSO is recommended as moisture absorption can reduce solubility.[4]
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4. What are the common administration routes for Darunavir in animal models?

Intravenous (IV): Used for direct systemic administration to achieve predictable plasma

concentrations.[7][8]

Intranasal (IN): This route can bypass the blood-brain barrier (BBB) and has been shown to

increase Darunavir concentration in the brain compared to IV administration, making it

suitable for neurological studies.[7][8]

Oral Gavage: While common for many drugs, the low bioavailability of Darunavir makes this

route challenging.[5] Co-administration with ritonavir is typically required to increase plasma

concentrations by inhibiting CYP3A4 metabolism.[5][9][10]

5. Why is ritonavir often used with Darunavir? Darunavir is extensively metabolized by the

cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] Ritonavir is a potent inhibitor of CYP3A4.[11]

By co-administering a low dose of ritonavir, the metabolism of Darunavir is slowed, which

significantly increases its plasma concentration and half-life. This "boosting" effect enhances

bioavailability from ~37% to ~82% and is a standard clinical practice.[5][9]

6. What are typical dosages for mice? Dosages in mice can range from 2.5 mg/kg to 25 mg/kg

for pharmacokinetic and biodistribution studies.[7][8][12] Toxicity studies in rats have used

much higher doses, up to 1000 mg/kg/day (with ritonavir boosting), to establish safety margins.

[13] The specific dose will depend on the experimental goals, the delivery route, and the

formulation used.

Troubleshooting Guides
Q: My Darunavir solution is precipitating. What can I do? A: Precipitation is a common issue

due to Darunavir's low aqueous solubility.

Check Your Solvent: Ensure you are using a suitable co-solvent system. For a 1 mL working

solution, one formulation involves adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of

PEG300, mixing, then adding 50 μL of Tween80, mixing again, and finally adding 500 μL of

ddH2O.[4]

Use Fresh DMSO: If preparing a stock solution, use fresh, anhydrous DMSO, as absorbed

moisture can decrease solubility.[4]
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Sonication: Gentle warming and sonication can help re-dissolve the compound, but always

check for degradation afterward.

Consider Nanoformulations: For persistent issues, consider encapsulating Darunavir in

nanoparticles, such as PLGA, which can improve stability and solubility in aqueous solutions.

[14][15]

Q: The plasma concentrations of Darunavir in my animals are highly variable or lower than

expected. Why? A:

Route of Administration: Oral administration without a booster like ritonavir will result in low

and variable plasma levels due to poor absorption and high first-pass metabolism.[5] The

absolute oral bioavailability of Darunavir alone is only 37%.[5]

Food Effects: Administration with food can increase the Cmax and AUC of boosted Darunavir

by about 30%.[5] Ensure that feeding schedules are consistent across all experimental

groups.

Drug Interactions: Co-administration with CYP3A inducers (e.g., rifampicin) can drastically

lower Darunavir concentrations and is contraindicated.[11] Ensure no other compounds

being administered could interfere with CYP3A4.

Formulation Issues: If the drug has precipitated out of the delivery vehicle, the actual

administered dose will be lower than intended. Check the clarity of your dosing solution just

before administration.

Q: My animals are showing signs of distress or adverse effects. What should I monitor for? A:

Hepatotoxicity: The most significant reported toxicity is liver injury.[16] Monitor for symptoms

like lethargy, loss of appetite, and changes in stool or urine color. Blood tests for liver

enzymes (ALT, AST) are recommended for long-term studies.[17] Patients with pre-existing

liver dysfunction are at higher risk.[16]

Skin Reactions: Severe skin reactions, including Stevens-Johnson Syndrome, have been

reported in a small percentage of cases (0.4%).[16] Monitor for any signs of rash or skin

abnormalities.
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Gastrointestinal Issues: Common side effects include diarrhea and nausea.[3][17] Monitor

animal weight and hydration status.

Data Presentation: Quantitative Summaries
Table 1: Darunavir Biodistribution in Mice (ng/g or ng/mL)

Route Dose Brain Liver Plasma

Intravenous (IV) 2.5 mg/kg 6.91 ± 1.69 118.39 ± 28.13 81.37 ± 22.04

Intranasal (IN) 2.5 mg/kg 12.08 ± 2.91 29.27 ± 4.17 19.91 ± 12.65

Intravenous (IV) 25 mg/kg 12.84 ± 2.88 1085.18 ± 255.0 899.12 ± 136.93

Intranasal (IN) 25 mg/kg 19.74 ± 1.80 833.83 ± 242.4 320.56 ± 40.04

(Data represents

cumulative

concentrations

and is adapted

from studies in

Balb/c mice)[7][8]

Table 2: Recommended Solvent Compositions for Darunavir Formulation

Formulation DMSO
PEG400/PE
G300

PBS/ddH2O Other Use Case

Vehicle 1 5%
80%

(PEG400)
15% (PBS) -

IV & IN in

mice[7]

Vehicle 2 5%
40%

(PEG300)
50% (ddH2O) 5% Tween80

General in

vivo[4]

Vehicle 3 5% - - 95% Corn Oil Oral/IP[4]

Table 3: Key Pharmacokinetic Parameters of Darunavir
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Parameter Darunavir Alone
Darunavir +
Ritonavir

Notes

Oral Bioavailability ~37% ~82%

Ritonavir inhibits

CYP3A metabolism.[5]

[9]

Tmax (Time to Peak) 2.5 - 4 hours 2.5 - 4 hours

Time to reach

maximum plasma

concentration.[5]

Plasma Protein

Binding
~95% ~95%

Primarily binds to

alpha 1-acid

glycoprotein.[5]

Terminal Half-Life - ~15 hours

The half-life is

significantly extended

with ritonavir.[5]

Experimental Protocols
Protocol 1: Preparation and Administration of Darunavir for Pharmacokinetic Studies in Mice

1. Materials:

Darunavir (C25H19ClN4O4S) powder

Dimethyl sulfoxide (DMSO), anhydrous

Polyethylene glycol 400 (PEG400)

Phosphate-buffered saline (PBS), sterile

Sterile microcentrifuge tubes and syringes

2. Preparation of Dosing Solution (Based on Vehicle 1):

Prepare the vehicle by mixing 5% DMSO, 80% PEG400, and 15% PBS (v/v/v). For example,

to make 1 mL of vehicle, mix 50 µL DMSO, 800 µL PEG400, and 150 µL PBS.
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Weigh the required amount of Darunavir powder to achieve the target concentration (e.g., for

a 2.5 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would

be 0.25 mg/mL).

First, dissolve the Darunavir powder in the DMSO portion of the vehicle.

Gradually add the PEG400 while vortexing.

Finally, add the PBS and vortex thoroughly until the solution is clear. Prepare fresh on the

day of the experiment.

3. Animal Administration:

Use 10-12 week old Balb/c mice, acclimated for at least 7 days.[7]

Intravenous (IV) Administration: Administer the solution via the tail vein. The injection volume

is typically 5-10 mL/kg.

Intranasal (IN) Administration: Administer a low volume (e.g., 0.5 mL/kg) slowly into the

nostrils, alternating between nares to allow for absorption.[7]

4. Sample Collection:

Collect blood (e.g., via cardiac puncture) and tissues (brain, liver, etc.) at predetermined time

points (e.g., 1, 3, 6, and 12 hours post-dose).[7]

Store plasma and homogenized tissue samples at -80°C until analysis by a validated method

like LC-MS/MS.[18]

Protocol 2: Preparation of PLGA-Darunavir Nanoformulation

1. Principle: This protocol uses a nano-precipitation technique to encapsulate Darunavir within

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its delivery characteristics.[15]

2. Materials:

Darunavir
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PLGA

Acetone

1% Polyvinyl alcohol (PVA) aqueous solution

3. Procedure:

Prepare a solution by dissolving 45 mg of PLGA and 5 mg of Darunavir in 4 mL of acetone.

[15]

Using a magnetic stirrer set at 400 rpm, add the PLGA-Darunavir solution dropwise into 10

mL of a 1% PVA aqueous solution.[15]

The nanoparticles will form spontaneously.

The resulting nano-suspension must be further processed (e.g., centrifugation, washing, and

lyophilization) to purify the nanoparticles and prepare them for in vivo use.

Visualizations
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Darunavir Mechanism of Action
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Caption: Darunavir inhibits HIV Protease, preventing polyprotein cleavage.
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Pharmacokinetic Study Workflow

1. Animal Acclimatization
(≥ 7 days)

2. Prepare Dosing Solution
(Fresh)

3. Administer Darunavir
(IV, IN, etc.)

4. Collect Samples
(Blood, Tissues at T1, T2...)

5. Process & Store Samples
(-80°C)

6. LC-MS/MS Analysis

7. Data Interpretation
(PK Modeling)

Click to download full resolution via product page

Caption: Workflow for a typical pharmacokinetic study in animal models.
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Troubleshooting Unexpected Results
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(e.g., Low Plasma Conc.)
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Caption: Logic diagram for troubleshooting common experimental issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: C25H19ClN4O4S
(Darunavir) Delivery for Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12189681#c25h19cln4o4s-delivery-method-
refinement-for-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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